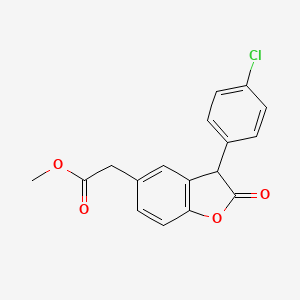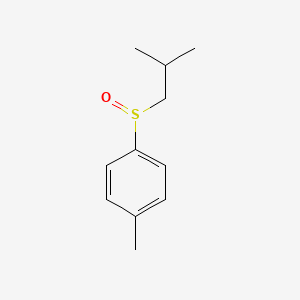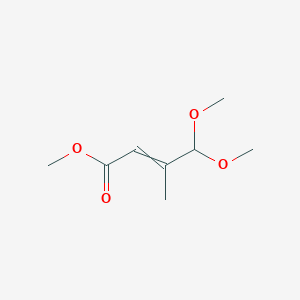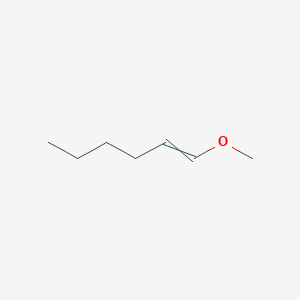
2,3-Dihydro-3-(4-chlorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-3-(4-chlorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester is a synthetic organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a chlorophenyl group and an ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-chlorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions. Common reagents for this step include chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-3-(4-chlorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-3-(4-chlorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-3-(4-chlorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-3-(4-fluorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester
- 2,3-Dihydro-3-(4-bromophenyl)-2-oxo-5-benzofuranacetic acid methyl ester
- 2,3-Dihydro-3-(4-methylphenyl)-2-oxo-5-benzofuranacetic acid methyl ester
Uniqueness
Compared to similar compounds, 2,3-Dihydro-3-(4-chlorophenyl)-2-oxo-5-benzofuranacetic acid methyl ester is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Propiedades
Número CAS |
77143-62-5 |
|---|---|
Fórmula molecular |
C17H13ClO4 |
Peso molecular |
316.7 g/mol |
Nombre IUPAC |
methyl 2-[3-(4-chlorophenyl)-2-oxo-3H-1-benzofuran-5-yl]acetate |
InChI |
InChI=1S/C17H13ClO4/c1-21-15(19)9-10-2-7-14-13(8-10)16(17(20)22-14)11-3-5-12(18)6-4-11/h2-8,16H,9H2,1H3 |
Clave InChI |
RDNIOHBRPWEZIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC2=C(C=C1)OC(=O)C2C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)



![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)

![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
